molecular formula C7H6Cl2S B1458794 2,3-Dichloro-5-methylthiophenol CAS No. 1803805-59-5

2,3-Dichloro-5-methylthiophenol

Cat. No. B1458794
CAS RN: 1803805-59-5
M. Wt: 193.09 g/mol
InChI Key: JPUNCMTVSFCRHJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylthiophenol, or 2,3-DCMTP, is an organosulfur compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for a variety of purposes, including synthesis, purification, and analysis of organic compounds. In addition, it has been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. In

Scientific Research Applications

2,3-DCMTP has a wide range of applications in scientific research, including the synthesis of organic compounds, purification of organic compounds, and analysis of organic compounds. It has also been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. 2,3-DCMTP has been used to study the effects of oxidative stress on cell signaling pathways and has been used to study the effects of oxidative stress on the expression of genes involved in cell death and survival. In addition, it has been used to investigate the mechanisms of action of drugs and to study the metabolism of drugs.

Mechanism of Action

2,3-DCMTP is an organosulfur compound that acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit the activity of enzymes involved in the oxidation of lipids, proteins, and nucleic acids, and to inhibit the formation of reactive oxygen species. In addition, 2,3-DCMTP has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Biochemical and Physiological Effects
2,3-DCMTP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 2,3-DCMTP has been shown to have neuroprotective effects, as well as protective effects against oxidative stress-induced damage to cells. Furthermore, 2,3-DCMTP has been shown to have protective effects against the development of cancer, as well as protective effects against the progression of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

2,3-DCMTP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions in laboratory animals. One of its limitations is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.

Future Directions

The potential applications of 2,3-DCMTP are vast and the possibilities for future research are numerous. Some potential future directions for research include further investigation into its anti-inflammatory, anti-oxidant, and anti-apoptotic effects; further investigation into its neuroprotective effects; further investigation into its protective effects against oxidative stress-induced damage to cells; further investigation into its protective effects against the development of cancer; and further investigation into its protective effects against the progression of Alzheimer’s disease. In addition, further research into the synthesis and purification of 2,3-DCMTP, as well as its potential applications in drug design and development, may also be beneficial.

properties

IUPAC Name

2,3-dichloro-5-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUNCMTVSFCRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-methylthiophenol
Reactant of Route 2
2,3-Dichloro-5-methylthiophenol
Reactant of Route 3
2,3-Dichloro-5-methylthiophenol
Reactant of Route 4
2,3-Dichloro-5-methylthiophenol
Reactant of Route 5
2,3-Dichloro-5-methylthiophenol
Reactant of Route 6
2,3-Dichloro-5-methylthiophenol

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